molecular formula C20H18F2N2O2S B2921622 2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 873076-01-8

2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2921622
CAS No.: 873076-01-8
M. Wt: 388.43
InChI Key: MKFYNCNMKPHUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide features a 2,6-difluorobenzamide core linked via an ethyl chain to a 1,3-thiazole ring substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 3. Similar benzamide derivatives, such as thifluzamide (a thiazole-containing fungicide) and diclosulam (a triazolopyrimidine sulfonamide herbicide), are known for pesticidal activity, highlighting the relevance of such scaffolds .

Properties

IUPAC Name

2,6-difluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2S/c1-12-17(27-20(24-12)13-6-8-14(26-2)9-7-13)10-11-23-19(25)18-15(21)4-3-5-16(18)22/h3-9H,10-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFYNCNMKPHUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl acetic acid with thioamide under acidic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2,6-Difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways.

Comparison with Similar Compounds

Benzamide Derivatives with Fluorinated Aromatic Rings

Key Examples :

  • N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican): A herbicide with a difluorophenyl group and pyridine-carboxamide core. Unlike the target compound, diflufenican lacks a thiazole ring but shares fluorine substituents, enhancing its lipophilicity and resistance to metabolic degradation .
  • The absence of the thiazole-ethyl chain reduces steric complexity, likely lowering binding specificity compared to the target compound .

Structural Impact :

  • The 2,6-difluoro substitution in the target compound may improve metabolic stability compared to 2,4-difluoro analogs (e.g., compounds [4–6] in ) due to symmetrical electron-withdrawing effects .

Heterocyclic Modifications: Thiazole vs. Triazole and Thiadiazole

Thiazole-Containing Analogs :

  • Thifluzamide (N-(2,6-Dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide): Shares a thiazole-carboxamide backbone but incorporates bromine and trifluoromethoxy groups.
  • N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide: Features a thiazole-ethylamide linker similar to the target compound but lacks the methoxyphenyl group. The pivalamide terminus may confer greater hydrolytic stability .

Triazole/Thiadiazole Derivatives :

  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a): A thiadiazole derivative with acetylpyridine and benzamide groups. The planar thiadiazole ring may enhance DNA intercalation properties, unlike the non-planar thiazole in the target compound .
  • EP 3,532,474 B1 Compounds: Benzamides with fused triazolothiazine or triazolooxazepine rings.

Spectral Data :

  • IR Spectroscopy : The target’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with compounds [4–6] in . Absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, similar to triazole-thiones .
  • NMR : The 4-methoxyphenyl group would produce distinct aromatic protons (δ 6.8–7.5 ppm) and a methoxy singlet (~δ 3.8 ppm), contrasting with halogenated analogs (e.g., bromine in thifluzamide causing deshielding) .

Lipophilicity and Solubility :

  • The ethyl-thiazole linker may improve aqueous solubility relative to fully aromatic systems (e.g., ’s compound 8c) due to rotational flexibility .

Bioactivity Inference :

  • Thiazole rings are associated with antifungal and herbicidal activity (e.g., thifluzamide), suggesting the target compound may share similar mechanisms, such as inhibition of succinate dehydrogenase .
  • The methoxy group could modulate cytochrome P450 interactions, reducing metabolic clearance compared to compounds with electron-withdrawing substituents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Application Reference
Target Compound Benzamide-thiazole 2,6-difluoro, 4-methoxyphenyl, methyl Agrochemical -
Thifluzamide Benzamide-thiazole 2,6-dibromo, trifluoromethoxy Fungicide
Diflufenican Pyridine-carboxamide 2,4-difluoro, trifluoromethylphenoxy Herbicide
EP 3,532,474 B1 Derivatives Benzamide-triazolothiazine Trifluoropropan-2-yl, fluoro Pharmaceutical

Table 2: Spectral Signatures

Compound Type IR C=O Stretch (cm⁻¹) NMR Aromatic Signals (ppm) Tautomeric Behavior
Target Compound ~1670 δ 6.8–7.5 (methoxyphenyl) None
Triazole-thiones Absent δ 7.2–8.1 (halophenyl) Thione-thiol
Thiadiazole (8a) 1605, 1679 δ 7.4–8.4 (acetylpyridine) None

Biological Activity

The compound 2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic molecule with potential therapeutic applications. Its structure includes a benzamide core, difluoro substituents, and a thiazole ring, which may contribute to its biological activity. This article summarizes the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H18F2N2O2S
  • Molecular Weight : 396.43 g/mol

Biological Activity Overview

Research indicates that compounds containing thiazole moieties often exhibit significant biological activities, including:

  • Antitumor Activity : Several thiazole derivatives have shown promising anticancer properties. For instance, studies have demonstrated that thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Thiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The presence of electron-donating groups like methoxy in the phenyl ring can enhance this activity.

Antitumor Activity

A study evaluating various thiazole derivatives indicated that specific substitutions on the thiazole ring significantly influenced their cytotoxic effects. For example, compounds with methyl groups on the phenyl ring showed enhanced activity against cancer cell lines such as A-431 and Jurkat cells . The compound may share similar mechanisms due to its structural components.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit varying degrees of antibacterial activity. In one study, compounds similar to the target compound were tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition of bacterial growth. The presence of the methoxy group in the compound is hypothesized to contribute positively to its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partly explained through SAR studies:

Substituent Effect on Activity
Methoxy GroupEnhances antimicrobial and antitumor activity
Difluoro SubstituentsPotentially increases lipophilicity and bioavailability
Thiazole RingCritical for cytotoxicity against cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.